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Compound of Interest

Compound Name: N,6-Dimethylcinnolin-4-amine

Cat. No.: B11799865 Get Quote

Executive Summary
N,6-Dimethylcinnolin-4-amine (CAS 1355233-78-1) is a specialized heterocyclic scaffold

belonging to the 4-aminocinnoline class. Structurally, it is a bioisostere of the 4-aminoquinoline

pharmacophore (found in antimalarials like Chloroquine) and the 4-aminoquinazoline scaffold

(found in EGFR inhibitors like Gefitinib).

This compound serves as a critical fragment-based drug discovery (FBDD) hit and a synthetic

intermediate. Its primary utility lies in medicinal chemistry campaigns targeting Plasmodium

falciparum (via hemozoin inhibition) and Type I/II Kinase inhibition (via ATP-competitive

binding). This guide outlines the physicochemical specifications, validated synthesis routes,

and biological application protocols for researchers utilizing this core.

Chemical & Physical Specifications
The following data represents the baseline technical standards for high-purity research grade

material.
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Property Specification

IUPAC Name N,6-Dimethylcinnolin-4-amine

CAS Number 1355233-78-1

Molecular Formula C₁₀H₁₁N₃

Molecular Weight 173.22 g/mol

SMILES CNc1c2ccc(C)cc2nnc1

Appearance Pale yellow to off-white solid

Solubility
Soluble in DMSO (>20 mg/mL), Methanol; Low

solubility in water

pKa (Predicted)
~8.4 (Basic, protonation at N-1 or exocyclic

amine)

LogP (Predicted) 2.1 – 2.4

Storage -20°C, Desiccated, Protect from light

Synthesis & Manufacturing Workflow
The most robust synthetic route to N,6-Dimethylcinnolin-4-amine utilizes the Widman-

Stoermer synthesis followed by nucleophilic aromatic substitution. This pathway is preferred for

its scalability and the stability of intermediates.
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Figure 1: Step-wise synthesis via the Widman-Stoermer cyclization and SnAr displacement.

Detailed Protocol
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Step 1: Cyclization to 4-Hydroxy-6-methylcinnoline

Reagents: 2-Amino-5-methylacetophenone, Sodium Nitrite (NaNO₂), Hydrochloric Acid

(HCl).

Mechanism: Diazotization of the aniline followed by intramolecular electrophilic attack on the

acetyl methyl group (enol form).

Procedure: Dissolve the acetophenone in aqueous HCl. Cool to 0–5°C. Add NaNO₂

dropwise. Stir for 1 hour. Warm to room temperature to facilitate ring closure. Filter the

precipitate (4-hydroxy intermediate).

Step 2: Chlorination (Activation)

Reagents: Phosphorus Oxychloride (POCl₃).

Procedure: Reflux the 4-hydroxy intermediate in neat POCl₃ for 2–4 hours. Monitor by TLC.

Quench carefully on ice. Neutralize with NaHCO₃. Extract with DCM to obtain 4-chloro-6-

methylcinnoline.

Critical Control Point: Ensure anhydrous conditions during reflux to maximize yield.

Step 3: Amination (Target Formation)

Reagents: Methylamine (40% in water or 2M in THF).

Procedure: Dissolve 4-chloro-6-methylcinnoline in Ethanol or THF. Add excess Methylamine

(3–5 eq). Heat in a sealed tube at 60–80°C for 4 hours.

Purification: Concentrate solvent. Recrystallize from Ethanol/Water or purify via silica flash

chromatography (DCM:MeOH 95:5).

Biological Applications & Mechanism of Action
Antimalarial Activity (Hemozoin Inhibition)
The cinnoline core is an isostere of the quinoline ring found in Chloroquine. N,6-
Dimethylcinnolin-4-amine acts via π-π stacking interactions with free heme
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(ferriprotoporphyrin IX) in the parasite's digestive vacuole.

Mechanism: The planar aromatic system intercalates with heme dimers, preventing their

polymerization into non-toxic hemozoin.

Result: Accumulation of toxic free heme leads to parasite membrane lysis and death.

Relevance: 4-amino-substituted cinnolines have shown efficacy against Chloroquine-

resistant P. falciparum strains (K1) due to altered transporter recognition.

Kinase Inhibition (Oncology)
This scaffold mimics the adenine ring of ATP, making it a potent Type I kinase inhibitor scaffold.

Targets: EGFR, c-Met, and VEGFR.

Binding Mode: The N-1 and N-2 nitrogens of the cinnoline ring accept hydrogen bonds from

the kinase "hinge region" (e.g., Met793 in EGFR), while the 6-methyl group occupies the

hydrophobic specificity pocket.
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Figure 2: Dual mechanism of action in parasitic and oncological models.
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Experimental Protocols
Solubility & Stock Preparation

DMSO Stock (10 mM): Weigh 1.73 mg of compound. Dissolve in 1.0 mL of anhydrous

DMSO. Vortex for 30 seconds. Store at -20°C.

Stability: Stable in DMSO for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Viability Assay (General Protocol)
Seeding: Seed cells (e.g., HCT116 or P. falciparum culture) in 96-well plates.

Dosing: Prepare serial dilutions (10 µM to 1 nM) in culture medium (max 0.1% DMSO final).

Incubation: Incubate for 48–72 hours at 37°C.

Readout: Add MTT or Resazurin reagent. Incubate 2–4 hours. Measure

absorbance/fluorescence.

Calculation: Plot dose-response curve to determine IC₅₀.

Safety & Handling (E-E-A-T)
Hazard Classification: GHS07 (Irritant).

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

Spill Response: Adsorb with inert material (vermiculite). Dispose of as hazardous chemical

waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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